molecular formula C10H13Cl2NO2 B13514235 2-{[(2-Chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride

2-{[(2-Chlorophenyl)methyl](methyl)amino}acetic acid hydrochloride

Cat. No.: B13514235
M. Wt: 250.12 g/mol
InChI Key: NHCKSNZDGPFAAO-UHFFFAOYSA-N
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Description

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is a chemical compound with the molecular formula C10H12ClNO2·HCl. It is also known by its IUPAC name, N-(2-chlorobenzyl)-N-methylglycine hydrochloride

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride typically involves the reaction of 2-chlorobenzyl chloride with N-methylglycine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like toluene or dichloromethane . The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as crystallization and chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or transporters, depending on its structure and functional groups. The exact molecular targets and pathways involved may vary based on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorobenzyl)-N-methylglycine
  • 2-chlorobenzylamine
  • N-methylglycine

Uniqueness

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it valuable for specific research and industrial applications .

Biological Activity

2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride, often referred to as a derivative of amino acids, has garnered attention in medicinal chemistry for its potential biological activities. This compound, with the molecular formula C11H15Cl2NO2C_{11}H_{15}Cl_{2}NO_{2} and a molecular weight of 264.14g/mol264.14\,g/mol, exhibits a unique structure that contributes to its diverse pharmacological properties.

Chemical Structure and Properties

The compound features a chlorophenyl group and an amino acid structure, which are critical for its interaction with biological systems. The presence of the chlorophenyl moiety enhances lipophilicity, potentially influencing its absorption and distribution within biological contexts.

Property Value
Molecular FormulaC11H15Cl2NO2
Molecular Weight264.14 g/mol
Purity≥95%
AppearanceWhite to off-white powder

The biological activity of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride can be attributed to its ability to interact with various biological targets, including receptors and enzymes. Similar compounds have shown a range of activities such as:

  • Antiviral
  • Anti-inflammatory
  • Anticancer
  • Antimicrobial
  • Antidiabetic

Target Interactions

The compound may exhibit high affinity for multiple receptors, influencing pathways related to stress response, feeding behavior, and reward motivation. Understanding these interactions is crucial for elucidating its therapeutic potential.

Research Findings

Recent studies have explored the pharmacological effects of this compound through various experimental models. For instance:

  • Anticancer Activity : Research indicates that derivatives similar to 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride can inhibit cancer cell proliferation by inducing apoptosis in tumor cells.
  • Antimicrobial Properties : In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.
  • Neuroprotective Effects : Some studies have pointed towards neuroprotective properties, indicating that the compound may play a role in mitigating neurodegenerative conditions.

Case Studies

Several case studies highlight the biological activities associated with this compound:

  • Study on Anticancer Effects : A specific study evaluated the effects of 2-{(2-Chlorophenyl)methylamino}acetic acid hydrochloride on breast cancer cell lines, reporting a significant reduction in cell viability at higher concentrations.
  • Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, revealing that the compound inhibited bacterial growth effectively.

Properties

Molecular Formula

C10H13Cl2NO2

Molecular Weight

250.12 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl-methylamino]acetic acid;hydrochloride

InChI

InChI=1S/C10H12ClNO2.ClH/c1-12(7-10(13)14)6-8-4-2-3-5-9(8)11;/h2-5H,6-7H2,1H3,(H,13,14);1H

InChI Key

NHCKSNZDGPFAAO-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1Cl)CC(=O)O.Cl

Origin of Product

United States

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